8-Benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid 8-Benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1326810-09-6
VCID: VC11716695
InChI: InChI=1S/C23H23F3N2O4/c24-23(25,26)18-8-6-17(7-9-18)20(29)28-19(21(30)31)15-32-22(28)10-12-27(13-11-22)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,30,31)
SMILES: C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4
Molecular Formula: C23H23F3N2O4
Molecular Weight: 448.4 g/mol

8-Benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

CAS No.: 1326810-09-6

Cat. No.: VC11716695

Molecular Formula: C23H23F3N2O4

Molecular Weight: 448.4 g/mol

* For research use only. Not for human or veterinary use.

8-Benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid - 1326810-09-6

Specification

CAS No. 1326810-09-6
Molecular Formula C23H23F3N2O4
Molecular Weight 448.4 g/mol
IUPAC Name 8-benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C23H23F3N2O4/c24-23(25,26)18-8-6-17(7-9-18)20(29)28-19(21(30)31)15-32-22(28)10-12-27(13-11-22)14-16-4-2-1-3-5-16/h1-9,19H,10-15H2,(H,30,31)
Standard InChI Key MPSDCJOHIZIUPJ-UHFFFAOYSA-N
SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC12N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)C(F)(F)F)CC4=CC=CC=C4

Introduction

8-Benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound features a diazaspirodecane core, an oxa linkage, and a trifluoromethylbenzoyl moiety, contributing to its distinctive chemical and biological properties. The molecular formula for this compound is C23H23F3N2O4, with a molecular weight of approximately 448.43 g/mol .

Synthesis and Chemical Reactions

The synthesis of 8-Benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the benzyl and trifluoromethylbenzoyl groups. Common reagents used include benzyl bromide and trifluoromethylbenzoyl chloride.

Synthesis Steps

  • Formation of Spirocyclic Core: This involves creating the diazaspirodecane framework, which is crucial for the compound's structure.

  • Introduction of Benzyl Group: Benzyl bromide is used to add the benzyl moiety to the spirocyclic core.

  • Introduction of Trifluoromethylbenzoyl Group: Trifluoromethylbenzoyl chloride is used to introduce the trifluoromethylbenzoyl group, enhancing the compound's biological activity.

Biological Activity and Potential Applications

Research indicates that 8-Benzyl-4-[4-(trifluoromethyl)benzoyl]-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid exhibits significant biological activity. Its unique structure allows it to interact with specific molecular targets, potentially modulating various biochemical pathways. This compound may inhibit certain enzymes or receptors, leading to therapeutic effects in various biological systems.

Potential Applications

  • Medicinal Chemistry: The compound's unique structure suggests potential uses in drug development, particularly in modulating enzyme activities or receptor interactions.

  • Therapeutic Effects: It may have therapeutic effects by influencing pathways related to pain management and other physiological processes.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator